Methyl 2-[acetyl(phenyl)amino]benzoate
Description
Methyl 2-[acetyl(phenyl)amino]benzoate is a benzoate ester derivative featuring an acetylated phenylamino substituent at the 2-position of the benzene ring. This compound is synthesized via amide bond formation between methyl 2-[(2-aminophenyl)ethynyl]benzoate and 2-[(2-acetamidophenyl)ethynyl]benzoic acid using dichlorotriphenylphosphorane as a coupling agent . Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and X-ray crystallography, confirming its crystalline arrangement and electronic configuration .
Properties
CAS No. |
61573-21-5 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 2-(N-acetylanilino)benzoate |
InChI |
InChI=1S/C16H15NO3/c1-12(18)17(13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(19)20-2/h3-11H,1-2H3 |
InChI Key |
YZAVDZANCDOMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Methyl Anthranilate: One common method involves the methylation of methyl anthranilate. This process typically uses methyl iodide in the presence of a base such as potassium carbonate.
Esterification of N-Methylanthranilic Acid: Another method involves the esterification of N-methylanthranilic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of methyl 2-[acetyl(phenyl)amino]benzoate often involves large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The aromatic ring in methyl 2-[acetyl(phenyl)amino]benzoate can undergo electrophilic aromatic substitution reactions.
Aminolysis: The ester can react with ammonia or primary/secondary amines to form amides.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfuric acid or oleum.
Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Aminolysis: Ammonia or amines in the presence of a base.
Major Products:
Nitration: Methyl 3-nitrobenzoate.
Hydrolysis: Benzoic acid and methanol.
Aminolysis: Corresponding amides.
Scientific Research Applications
Methyl 2-[acetyl(phenyl)amino]benzoate has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: It is used in the development of novel materials with specific optical and mechanical properties.
Mechanism of Action
The mechanism of action of methyl 2-[acetyl(phenyl)amino]benzoate involves its interaction with specific molecular targets. The acetyl(phenyl)amino group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Substituent Comparison of Methyl Benzoate Derivatives
Key Observations :
- Sulfonylurea-Triazine (Metsulfuron) : Enhances herbicidal activity by targeting plant acetolactate synthase .
- Ethoxycarbonylamino Group: Increases hydrophilicity compared to acetyl(phenyl)amino, altering solubility profiles .
- Sulfonamide Group (Propyl derivative) : Imparts antibacterial or enzyme-inhibitory properties due to sulfonamide’s bioactivity .
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations :
- The acetyl(phenyl)amino group’s hydrophobicity likely reduces aqueous solubility compared to ethoxycarbonyl derivatives .
- Simpler esters like phenyl benzoate exhibit higher volatility and lower molecular weights .
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